(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
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Overview
Description
(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Mechanism of Action
Target of Action
The primary targets of the compound (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid are currently unknown
Mode of Action
It is known that the compound can undergo reactions to form various derivatives . The interaction of these derivatives with their targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound’s derivatives have been synthesized in high yields, suggesting potential involvement in various biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid typically involves the condensation of 2-amino-3-ethoxycarbonylthiophenes with lactams or O-alkyl esters of lactams . Another method involves the Gewald reaction, which is a multi-step process starting from cyclic ketones . The reaction conditions often require the presence of phosphorus oxychloride as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thieno[2,3-d]pyrimidine core.
Substitution: Substitution reactions, such as ipso-substitution, can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include nitrating agents for ipso-substitution and various oxidizing and reducing agents . Reaction conditions often involve specific solvents and temperatures to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can lead to the formation of nitro-substituted derivatives .
Scientific Research Applications
(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-oxo- and 2-thioxothieno[2,3-d]pyrimidin-4-ones: These compounds share a similar thieno[2,3-d]pyrimidine core but differ in their functional groups.
5,6-dimethylthieno[2,3-d]pyrimidin-4-one: This compound is closely related but lacks the acetic acid moiety.
Uniqueness
(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is unique due to the presence of the acetic acid group, which imparts distinct chemical properties and potential biological activities. Its ability to undergo specific reactions, such as ipso-substitution, further distinguishes it from similar compounds .
Properties
IUPAC Name |
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-5-6(2)16-9-8(5)10(15)12(4-11-9)3-7(13)14/h4H,3H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUKSDVQXRNITA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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